molecular formula C13H14ClN3O2 B2824373 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396889-22-7

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2824373
CAS No.: 1396889-22-7
M. Wt: 279.72
InChI Key: FQECUGFJSIBHED-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a methylisoxazole moiety, suggests potential biological activity and utility in scientific research.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(2-Chlorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its chlorophenyl and methylisoxazole moieties are particularly noteworthy for their potential interactions with biological targets.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-8-10(19-17-9)6-7-15-13(18)16-12-5-3-2-4-11(12)14/h2-5,8H,6-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQECUGFJSIBHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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